3-Cyclohexyl-6-methyl-1,2-dihydropyrazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-Cyclohexyl-6-methyl-1,2-dihydropyrazin-2-one typically involves the reaction of dipeptidyl chloromethyl ketones or methyl ketones with appropriate amino acids . The process includes catalytic hydrogenation over a palladium catalyst to remove protective groups and facilitate cyclization . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Cyclohexyl-6-methyl-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Catalytic hydrogenation is a common reduction reaction used in its synthesis.
Substitution: It can undergo substitution reactions where functional groups are replaced by others, depending on the reagents and conditions used.
Common reagents include palladium catalysts for hydrogenation and various oxidizing agents for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Cyclohexyl-6-methyl-1,2-dihydropyrazin-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in pain management.
Industry: It is used in the development of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-6-methyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets, such as opioid receptors . The compound’s structure allows it to bind to these receptors, potentially mimicking the effects of endogenous opioid ligands. The pathways involved include receptor binding and subsequent signal transduction processes that lead to the desired biological effects.
Comparison with Similar Compounds
3-Cyclohexyl-6-methyl-1,2-dihydropyrazin-2-one can be compared with other dihydropyrazinone derivatives, such as:
3,6-Bis(benzyloxycarbonylaminomethyl)-5-methyl-1,2-dihydropyrazin-2-one: This compound also exhibits opioid mimetic properties but has different protective groups.
3-Aminomethyl-5,6-dimethyl-1,2-dihydropyrazin-2-one: Another derivative with similar binding activity but different substituents.
The uniqueness of this compound lies in its specific cyclohexyl and methyl substituents, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H16N2O |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
3-cyclohexyl-6-methyl-1H-pyrazin-2-one |
InChI |
InChI=1S/C11H16N2O/c1-8-7-12-10(11(14)13-8)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H,13,14) |
InChI Key |
MDEGJLNIDZKEIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=O)N1)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.